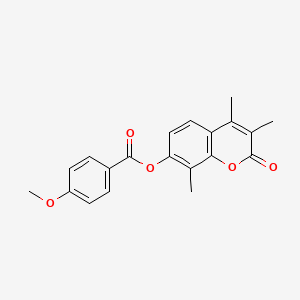![molecular formula C16H18N2O4 B5736708 N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5736708.png)
N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide, commonly known as DMF, is a chemical compound that has been widely used in scientific research. It is a furoylhydrazone derivative that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMF is not fully understood. However, it has been proposed that DMF exerts its therapeutic effects by modulating various signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the JAK/STAT pathway. DMF has been found to activate the Nrf2/ARE pathway, which regulates the expression of various antioxidant and detoxifying enzymes. It has also been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune response. Additionally, DMF has been found to inhibit the JAK/STAT pathway, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
DMF has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO). DMF has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. Moreover, DMF has been found to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been found to be non-toxic at low concentrations and has a good safety profile. However, DMF has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. Moreover, DMF can undergo hydrolysis and oxidation under certain conditions, which can affect its stability and activity.
Direcciones Futuras
DMF has shown promising therapeutic effects against various diseases. Future research should focus on further elucidating the mechanism of action of DMF and identifying its molecular targets. Moreover, the development of more stable and water-soluble derivatives of DMF could enhance its therapeutic potential. Additionally, the use of DMF in combination with other drugs could improve its efficacy and reduce its side effects. Finally, clinical trials should be conducted to evaluate the safety and efficacy of DMF in humans.
In conclusion, DMF is a chemical compound that has been widely used in scientific research. It has shown promising therapeutic effects against various diseases, including cancer, inflammation, and neurodegenerative disorders. DMF exerts its therapeutic effects by modulating various signaling pathways and has various biochemical and physiological effects. DMF has several advantages for lab experiments but also has some limitations. Future research should focus on further elucidating the mechanism of action of DMF, developing more stable and water-soluble derivatives, and evaluating its safety and efficacy in humans.
Métodos De Síntesis
DMF can be synthesized by reacting 3,5-dimethylphenol with furoic acid hydrazide in the presence of acetic anhydride. The resulting compound is then acetylated with acetic anhydride to yield DMF. The synthesis method of DMF has been well-established and widely used in scientific research.
Aplicaciones Científicas De Investigación
DMF has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have potential therapeutic effects against various diseases, such as cancer, inflammation, and neurodegenerative disorders. DMF has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. Moreover, DMF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-2-methylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-6-11(2)8-13(7-10)22-9-15(19)17-18-16(20)14-4-5-21-12(14)3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCGXLUAWSVXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
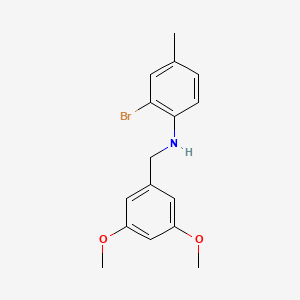
![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5736633.png)
![N'-[(cyclohexylcarbonyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5736637.png)
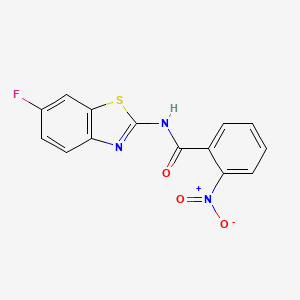

![2-methyl-3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5736649.png)
![methyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5736662.png)
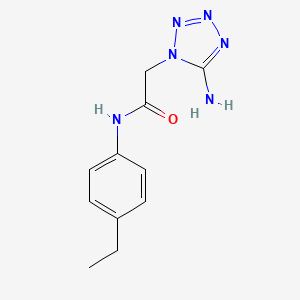
![N-[4-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5736682.png)

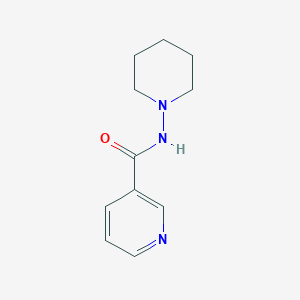
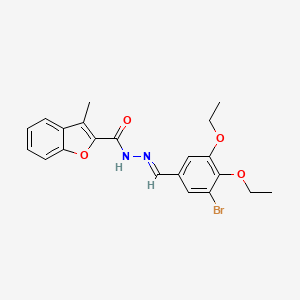
![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
